molecular formula C21H16F2N6O3 B2991990 N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide CAS No. 1396578-87-2

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide

Cat. No. B2991990
CAS RN: 1396578-87-2
M. Wt: 438.395
InChI Key: LNJIYFIHHJPKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a useful research compound. Its molecular formula is C21H16F2N6O3 and its molecular weight is 438.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Routes : Research on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including similar structural moieties to N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide, has been conducted to enhance the lipophilicity and transport of bioactive units through cell wall barriers. These compounds exhibit significant antitumor activity, with one compound showing a mean IC50 value of 5.66 µM across a panel of 12 cell lines (Maftei et al., 2016).

Antimicrobial and Antitumor Activities

  • Antimicrobial Evaluation : Facile synthesis routes for pyridine-based heterocycles, including structures similar to the specified compound, have been developed. Selected examples from the synthesized products showed moderate antimicrobial activity (Darwish et al., 2010).

  • Antitumor Activity : The design and synthesis of compounds with 1,3,4-oxadiazole derivatives have demonstrated potential medical applications, particularly in antitumor activity. For instance, novel synthesis approaches aimed at modifying molecular structures have been assessed for their in vitro anti-cancer efficacy, providing insights into structural-activity relationships and potential therapeutic applications (Pflégr et al., 2022).

Optical and Luminescent Properties

  • Optical Properties : The synthesis and characterization of novel 1,3,4-oxadiazole derivatives have also explored their optical properties. These studies contribute to understanding how substituents and molecular configurations affect absorption and emission characteristics, which can be critical for applications in materials science and photophysics (Ge et al., 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O3/c1-2-17(20(31)26-15-9-13(22)4-5-14(15)23)29-11-12(3-6-18(29)30)21-27-19(28-32-21)16-10-24-7-8-25-16/h3-11,17H,2H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIYFIHHJPKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.